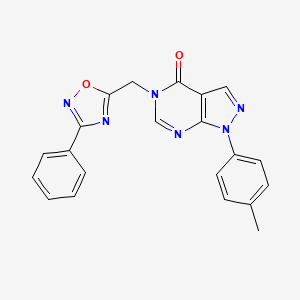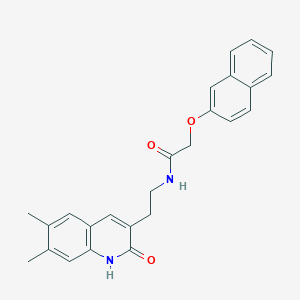
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anti-angiogenic, antiproliferative, and inhibitory effects on certain enzymes .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include acetylation, sulfonation, and the formation of amide bonds. For instance, the synthesis of N-(naphthalen-2-yl)acetamide derivatives has been reported, which includes the formation of quinolinone and dihydroquinolinone moieties . These synthetic routes could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, has been characterized by crystallography, revealing planar naphthalene rings and specific orientations of substituents that may influence biological activity . The molecular structure of the compound of interest would likely exhibit similar features, such as planarity of the aromatic systems and the spatial arrangement of functional groups, which are crucial for its interaction with biological targets.
Chemical Reactions Analysis
Compounds with acetamide groups can participate in various chemical reactions, including hydrogen bonding and metal chelation, as seen in the case of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which contains a metal-chelating hydroxamate group and exhibits inhibitory activity against aminopeptidase N . The compound may also engage in similar interactions due to the presence of an acetamide group and a potentially chelating quinolinone moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the presence of hydroxamic acid, naphthalene, and quinolinone groups can affect solubility, stability, and the ability to cross biological membranes. The compound "N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide" would likely have unique properties that could be inferred from the properties of structurally related compounds, such as those described in the provided papers .
Applications De Recherche Scientifique
Antiproliferative Activities
Certain derivatives of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One compound, identified as N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated significant activity against nasopharyngeal carcinoma cells (NPC-TW01) with an IC50 value of 0.6 μM. This compound inhibited cell proliferation by altering cell division and accumulating cells in the S phase, showing specific cytotoxicity towards NPC-TW01 cell lines without affecting peripheral blood mononuclear cells (PBMCs) up to a concentration of 50 μM (I‐Li Chen et al., 2013).
Structural Aspects and Inclusion Compounds
A study on the structural aspects of two amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids with various acids, highlighted the significant role of non-planar and planar anions in gelation and crystallization processes. These structural studies contribute to understanding the chemical behavior and potential applications of similar compounds in various scientific domains (A. Karmakar et al., 2007).
ERK2 Inhibition and Cytotoxicity
Novel series of compounds related to N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide were synthesized targeting ERK1/2 for their antineoplastic activity. These compounds showed considerable inhibitory effects on extracellular signal-regulated kinases (ERK1/2), indicating potential applications in cancer treatment due to their cytotoxic activities against various tumor cell lines. The compounds exhibited a range of cytotoxic activities, with some showing broad-spectrum antitumor activity and others being highly specific to certain cancer types (A. Aly et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc. It also includes precautions to be taken while handling the compound.
Orientations Futures
This involves predicting or suggesting further studies that can be done with the compound. This could include suggesting modifications to the compound to improve its properties or suggesting new applications for the compound.
Propriétés
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-16-11-21-13-20(25(29)27-23(21)12-17(16)2)9-10-26-24(28)15-30-22-8-7-18-5-3-4-6-19(18)14-22/h3-8,11-14H,9-10,15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJCCOIPVYECNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

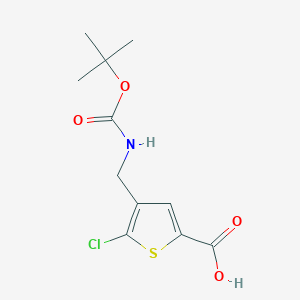
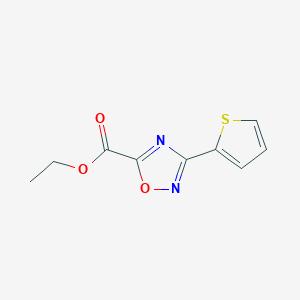
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)
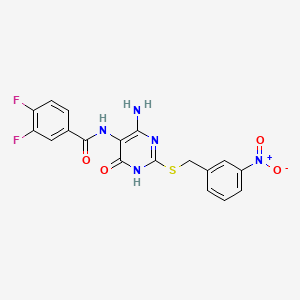
![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
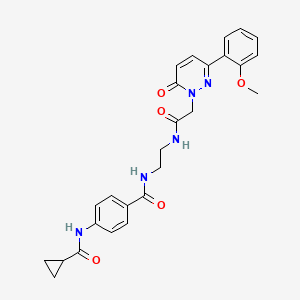
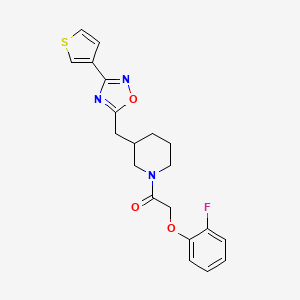
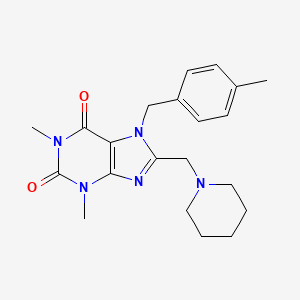
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)
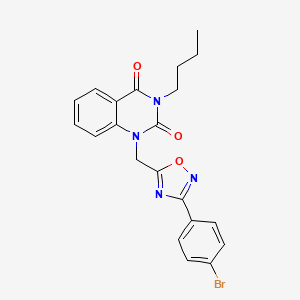
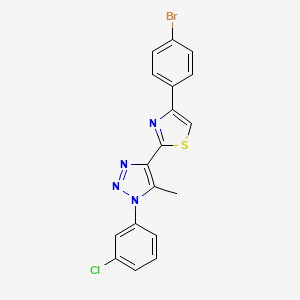
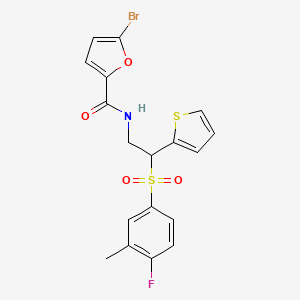
![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)
